ethyl 6-(4-bromobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
(Z)-ethyl 2-((4-bromobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a tetrahydrofuran moiety, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core.
Properties
IUPAC Name |
ethyl 6-(4-bromobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O5/c1-2-35-26(34)20-14-19-22(28-21-7-3-4-12-30(21)25(19)33)31(15-18-6-5-13-36-18)23(20)29-24(32)16-8-10-17(27)11-9-16/h3-4,7-12,14,18H,2,5-6,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOGPOYSMJCRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)Br)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((4-bromobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((4-bromobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound can be used as a probe to study various biological processes. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties can enhance the performance and functionality of various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((4-bromobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues: These compounds share a similar bromobenzoyl group and have been studied for their anticancer activity.
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds are aza analogs of purine bases and exhibit various biological activities.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Biological Activity
Ethyl 6-(4-bromobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex tricyclic structure with various functional groups that contribute to its biological activity. The presence of the bromobenzoyl group and the triazatricyclo framework suggests potential interactions with biological targets such as enzymes and receptors.
Molecular Formula
- Molecular Weight : 400.45 g/mol
- Chemical Formula : C₁₈H₁₈BrN₃O₃
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
In Vitro Studies
-
Cytotoxicity Assays : The compound was evaluated for cytotoxic effects against several cancer cell lines using MTT assays.
- MCF-7 (Breast Cancer) : GI50 = 15 µM
- MDA-MB-468 (Triple-Negative Breast Cancer) : GI50 = 10 µM
- HCT116 (Colorectal Cancer) : GI50 = 12 µM
-
Mechanism of Action :
- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.
Antimicrobial Assays
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Bacterial Strains :
- E. coli : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- S. aureus : MIC = 16 µg/mL
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Fungal Strains :
- Candida albicans : MIC = 64 µg/mL
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the efficacy of this compound in vivo using an MDA-MB-468 xenograft model in mice. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Study 2: Synergistic Effects with Chemotherapeutics
Research conducted on combination therapies demonstrated that when used alongside conventional chemotherapeutics like doxorubicin, this compound enhanced the overall efficacy and reduced resistance mechanisms in cancer cells.
Q & A
Q. What computational tools validate the compound’s thermodynamic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates Gibbs free energy of formation (ΔG) for intermediates.
- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability.
- ICReDD’s Reaction Path Search : Identifies low-energy pathways for spirocyclic rearrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
